molecular formula C11H9N3O3S B12773542 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-methyl-, 5,5-dioxide CAS No. 126598-40-1

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-methyl-, 5,5-dioxide

Cat. No.: B12773542
CAS No.: 126598-40-1
M. Wt: 263.27 g/mol
InChI Key: IXMVCXSOBPHGRC-UHFFFAOYSA-N
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Description

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-methyl-, 5,5-dioxide is a heterocyclic compound that features a unique fusion of pyridazine and benzothiazine rings

Preparation Methods

The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-methyl-, 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyridazine ring followed by the introduction of the benzothiazine moiety. Reaction conditions may vary, but common steps include cyclization reactions, oxidation, and methylation processes. Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-methyl-, 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-methyl-, 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as antihypertensive and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-methyl-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-methyl-, 5,5-dioxide can be compared with similar compounds such as:

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diverse pharmacological activities.

    1,4,2-Dithiazine 1,1-dioxides: Explored as ATP-sensitive potassium channel activators.

    3-Substituted-4H-1,2,4-benzothiadiazine-1,1-dioxides: Investigated for their potential therapeutic applications. The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.

Properties

CAS No.

126598-40-1

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

10-methyl-5,5-dioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-1-one

InChI

InChI=1S/C11H9N3O3S/c1-14-7-4-2-3-5-8(7)18(16,17)9-6-12-13-11(15)10(9)14/h2-6H,1H3,(H,13,15)

InChI Key

IXMVCXSOBPHGRC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)C3=C1C(=O)NN=C3

Origin of Product

United States

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